Comparative Chiral Purity and Enantiomeric Excess
The (S)-enantiomer of this β-amino acid is provided with a quantifiable high level of chiral purity, ensuring the defined stereochemistry essential for biologically active peptides. The target compound, Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, is routinely available with a purity of ≥ 99.5% by chiral HPLC, as specified by reputable suppliers . This is directly comparable to its (R)-enantiomer counterpart (CAS 511272-36-9), which is also supplied at ≥ 99.5% purity . The key differentiator is the specific optical rotation value, which is a direct measure of enantiomeric excess and confirms the required (S)-stereochemistry for specific applications. For the target (S)-compound, the optical rotation is [α]D20 = -38 ± 1° (C=1 in DMF) . In contrast, the (R)-enantiomer has a reported optical rotation of [α]D20 = +40 ± 1° (C=1 in MeOH) . This quantifiable difference in optical rotation provides a clear, verifiable measure to distinguish between the two stereoisomers and ensure procurement of the correct chiral building block for downstream applications where stereochemistry dictates biological activity.
| Evidence Dimension | Chiral Purity and Optical Rotation |
|---|---|
| Target Compound Data | Purity: ≥ 99.5% (Chiral HPLC); Optical Rotation: [α]D20 = -38 ± 1° (C=1 in DMF) |
| Comparator Or Baseline | Fmoc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (CAS 511272-36-9); Purity: ≥ 99.5% (Chiral HPLC); Optical Rotation: [α]D20 = +40 ± 1° (C=1 in MeOH) |
| Quantified Difference | Optical rotation values differ in sign and magnitude, with the (S)-enantiomer showing a negative rotation of -38° and the (R)-enantiomer showing a positive rotation of +40°. |
| Conditions | Optical rotation measured at 20°C using a polarimeter with a 1% (10 mg/mL) solution in dimethylformamide (DMF) for the (S)-enantiomer and in methanol (MeOH) for the (R)-enantiomer. |
Why This Matters
For scientific procurement, the defined stereochemistry is non-negotiable for ensuring the correct three-dimensional structure and biological activity of the synthesized peptide. Using the wrong enantiomer can lead to inactive or antagonistic compounds, wasting significant research resources and time.
